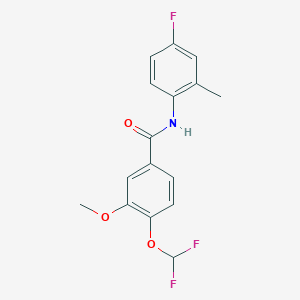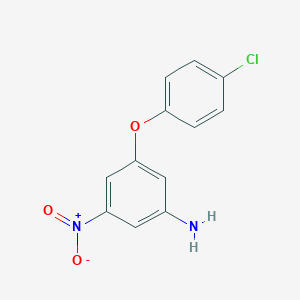
5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chlorine atom and a methyl group, as well as an isobutyl group attached to a triazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone in the presence of a base.
Chlorination and methylation: The pyrazole ring is then chlorinated and methylated to introduce the chlorine and methyl substituents.
Formation of the triazole ring: The chlorinated and methylated pyrazole is reacted with an appropriate isobutyl-substituted hydrazine derivative to form the triazole ring.
Thiol group introduction: Finally, the thiol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiol group allows it to form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The pyrazole and triazole rings contribute to the compound’s ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
- 4-chloro-5-methyl-1H-pyrazole
- 5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Uniqueness
5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of its functional groups, which impart specific chemical reactivity and biological activity. The presence of both pyrazole and triazole rings, along with the thiol group, makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H14ClN5S |
|---|---|
Molekulargewicht |
271.77 g/mol |
IUPAC-Name |
3-(4-chloro-1-methylpyrazol-3-yl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H14ClN5S/c1-6(2)4-16-9(12-13-10(16)17)8-7(11)5-15(3)14-8/h5-6H,4H2,1-3H3,(H,13,17) |
InChI-Schlüssel |
MGDLTCJXARJPCY-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=NNC1=S)C2=NN(C=C2Cl)C |
Kanonische SMILES |
CC(C)CN1C(=NNC1=S)C2=NN(C=C2Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)
![1-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279796.png)

![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279798.png)
![N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B279799.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B279800.png)
![6-(2-CHLOROETHYL)-N~2~-(TETRAHYDRO-2-FURANYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B279804.png)
![6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279805.png)
![5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B279806.png)
![6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279807.png)
![4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B279810.png)

![N-[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-NITROPHENYL)AMINE](/img/structure/B279818.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)
